Methyl 4-amino-6-indolecarboxylate hydrochloride
Description
Methyl 4-amino-6-indolecarboxylate hydrochloride (CAS: 1235138-34-7) is an indole derivative with a methyl ester group at the 6-position and an amino substituent at the 4-position of the indole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. It is commercially available at 95% purity and is utilized in synthetic chemistry for building complex heterocyclic frameworks .
Properties
IUPAC Name |
methyl 4-amino-1H-indole-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6;/h2-5,12H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAYUVWSZONRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-indolecarboxylate hydrochloride typically involves the reaction of indole derivatives with appropriate reagents. The reaction conditions often involve the use of solvents like ethyl acetate and methanolic hydrochloric acid solution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-6-indolecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Introduction to Methyl 4-Amino-6-Indolecarboxylate Hydrochloride
This compound, with the chemical formula , is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biochemistry. This compound is recognized for its potential applications in drug development, particularly as a precursor for synthesizing biologically active molecules.
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to other indole derivatives makes it a valuable building block in the development of new drugs targeting various diseases, including cancer and bacterial infections.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit antimicrobial properties. This compound has been synthesized and tested for its efficacy against specific bacterial strains, showing promising results that warrant further investigation into its mechanism of action and potential therapeutic applications .
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to participate in various chemical reactions makes it a useful tool in laboratory settings.
Case Study: Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. This property is crucial for understanding metabolic dysregulation in diseases such as diabetes and obesity .
Material Science
In addition to its biological applications, this compound is explored for its potential use in developing new materials, particularly polymers that incorporate indole structures for enhanced electrical and optical properties.
Case Study: Conductive Polymers
Research has shown that incorporating indole derivatives into polymer matrices can improve their conductivity and stability, making them suitable for applications in organic electronics .
Mechanism of Action
The mechanism of action of Methyl 4-amino-6-indolecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (CAS: 731810-08-5)
- Key Difference: The amino and carboxylate groups are swapped (6-amino vs. 4-amino).
- The 6-amino group may sterically hinder interactions at the 4-position .
Methyl 6-amino-1H-indoline-2-carboxylate dihydrochloride (CAS: 1384264-16-7)
- Key Difference : Indoline (saturated ring) replaces indole, and the carboxylate is at the 2-position.
- Implications: Saturation reduces aromaticity, increasing conformational flexibility but decreasing π-π stacking interactions. The dihydrochloride salt may improve aqueous solubility compared to mono-salts .
Substituent and Functional Group Variations
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)
- Key Difference: Chloro (electron-withdrawing) and carboxylic acid groups replace the amino and ester groups.
- Implications: The chloro group increases electrophilicity, favoring reactions like Friedel-Crafts alkylation.
Methyl 4-aminobutyrate hydrochloride (CAS: 270062-95-8)
- Key Difference : A linear butyrate chain replaces the indole ring.
- Implications : Loss of aromaticity simplifies the structure but eliminates opportunities for aromatic interactions. This compound is more likely used in peptide synthesis or as a small-molecule building block .
Physicochemical and Commercial Properties
Biological Activity
Methyl 4-amino-6-indolecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is an indole derivative. The indole structure is known for its role as a pharmacophore in various therapeutic agents. The presence of the amino and carboxylate groups enhances its solubility and reactivity, making it suitable for various biological applications.
Antimicrobial Activity
Recent studies have demonstrated that compounds with indole structures exhibit notable antimicrobial properties. For instance, derivatives of indole have shown effectiveness against both Gram-positive and Gram-negative bacteria. This compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Bacterial Strain | MIC (µM) |
|---|---|
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 8.7 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 17.3 |
These findings suggest that this compound exhibits promising antibacterial activity, particularly against resistant strains .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of oxidative stress pathways and the activation of caspases, leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| A549 (lung cancer) | 3.2 |
These results indicate that the compound may serve as a lead for developing new anticancer therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : By increasing reactive oxygen species (ROS) levels, the compound can trigger apoptosis in tumor cells.
- Biofilm Disruption : Recent studies suggest that indole derivatives can disrupt biofilms formed by pathogenic bacteria, enhancing their susceptibility to antibiotics .
Study on Antimicrobial Efficacy
In a recent study published in MDPI, the efficacy of this compound was assessed against clinical isolates of MRSA. The results indicated a significant reduction in biofilm formation, suggesting that this compound could be used to enhance the effectiveness of existing antibiotics through biofilm disruption .
Study on Antitumor Properties
A study conducted on various cancer cell lines demonstrated that this compound not only inhibited cell growth but also induced significant apoptosis at low concentrations. This study highlighted its potential as a novel therapeutic agent in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
